molecular formula C8H9N5O2 B127997 3-(6-Amino-9h-purin-9-yl)propanoic acid CAS No. 4244-47-7

3-(6-Amino-9h-purin-9-yl)propanoic acid

Cat. No.: B127997
CAS No.: 4244-47-7
M. Wt: 207.19 g/mol
InChI Key: QXAYJKFBMWMARF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(6-Amino-9h-purin-9-yl)propanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong affinity for ammonium ions . This interaction is crucial for its role in biochemical processes, as it can influence the activity of enzymes that require ammonium ions as cofactors. Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis and stability .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in nucleotide metabolism, thereby impacting the synthesis and degradation of nucleotides . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their activity. For instance, it can inhibit or activate enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides within the cell . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Its stability may decrease over time, leading to changes in its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in nucleotide metabolism and gene expression . High doses of this compound may also result in toxic or adverse effects, such as cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in nucleotide metabolism, influencing the synthesis and degradation of nucleotides . This interaction can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For example, this compound may be transported into the nucleus, where it can interact with nucleic acids and regulatory proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the compound may accumulate in the nucleus, where it can influence gene expression and nucleotide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Strecker synthesis, which starts with the corresponding 9-(2,2-diethoxyethyl)purines and 2-aminopurines . The reaction conditions typically involve the use of ammonium chloride and potassium cyanide in an aqueous solution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9H-purin-9-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Amino-9H-purin-9-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a purine derivative, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-9H-purin-9-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-(6-aminopurin-9-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAYJKFBMWMARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292230
Record name 3-(6-Amino-9H-purin-9-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Amino-9H-purine-9-propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4244-47-7
Record name 6-Amino-9H-purine-9-propanoic acid
Source CAS Common Chemistry
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Record name 3-(6-Aminopurin-9-yl)propanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4244-47-7
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Record name 4244-47-7
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Record name 3-(6-Amino-9H-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G
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Record name 6-Amino-9H-purine-9-propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 - 278 °C
Record name 6-Amino-9H-purine-9-propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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